4-Fluoro-3-methyl-5-nitrobenzaldehyde

Computational Chemistry DFT Electronic Structure

Procure 4-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS: 1806313-05-2, ≥98% purity) as a strategic building block. Its distinct 4-fluoro-3-methyl-5-nitro substitution pattern creates a unique electronic environment critical for ALDH3A1 inhibitor development (>47-fold potency vs. 4-nitrobenzaldehyde analogs) and [18F] PET tracer synthesis (50–75% radiochemical yields). Generic mono-substituted benzaldehydes cannot replicate this synergistic reactivity. Ideal for regioselective cross-coupling and crystal engineering. Standard shipping available for R&D quantities.

Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
Cat. No. B13620232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methyl-5-nitrobenzaldehyde
Molecular FormulaC8H6FNO3
Molecular Weight183.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)[N+](=O)[O-])C=O
InChIInChI=1S/C8H6FNO3/c1-5-2-6(4-11)3-7(8(5)9)10(12)13/h2-4H,1H3
InChIKeyYJSKSWVZEDKHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methyl-5-nitrobenzaldehyde: A Trisubstituted Benzaldehyde Intermediate for Pharmaceutical and Agrochemical Research


4-Fluoro-3-methyl-5-nitrobenzaldehyde (CAS: 1806313-05-2) is a trisubstituted aromatic aldehyde featuring a fluorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position relative to the aldehyde . This specific substitution pattern imparts distinct electronic and steric properties that differentiate it from common benzaldehyde derivatives. The compound typically exists as a yellow to brown crystalline solid with a melting point range of 70–75°C . Its molecular formula is C8H6FNO3 and it has a molecular weight of 183.14 g/mol . The compound serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials [1].

Why 4-Fluoro-3-methyl-5-nitrobenzaldehyde Cannot Be Simply Replaced by Other Substituted Benzaldehydes


The specific 4-fluoro-3-methyl-5-nitro substitution pattern on the benzaldehyde core is not a trivial variation. The combination of a strong electron-withdrawing nitro group, a moderate electron-withdrawing fluorine, and an electron-donating methyl group creates a unique electronic environment that significantly influences the compound's reactivity, physicochemical properties, and biological interactions . For instance, the presence of all three substituents on the benzene ring imparts distinct chemical and physical properties that make it uniquely valuable for specific applications in organic synthesis and pharmaceuticals . Generic substitution with simpler analogs such as 4-fluorobenzaldehyde, 3-methylbenzaldehyde, or 4-nitrobenzaldehyde would result in a loss of the synergistic electronic effects that are critical for downstream reactions and biological target engagement .

Quantitative Evidence for Selecting 4-Fluoro-3-methyl-5-nitrobenzaldehyde over Close Analogs


Distinct Electronic Profile: DFT-Calculated Charge Distribution and Electrostatic Potential

Density functional theory (DFT) calculations using the B3LYP functional and 6-311G(d,p) basis set reveal that 4-fluoro-3-methyl-5-nitrobenzaldehyde possesses a unique electrostatic potential surface. The nitro group strongly depletes electron density from the aromatic ring (NBO charge analysis), while the fluorine atom introduces a region of negative potential, and the methyl group provides a localized electron-donating pocket. This specific charge distribution is not observed in simpler mono- or di-substituted analogs such as 4-fluorobenzaldehyde or 4-nitrobenzaldehyde [1].

Computational Chemistry DFT Electronic Structure Reactivity Prediction

ALDH3A1 Enzyme Inhibition: IC50 Comparison with a Structural Analog

In an in vitro enzymatic assay, 4-fluoro-3-methyl-5-nitrobenzaldehyde demonstrated an IC50 of 2100 nM against human ALDH3A1, a target implicated in cancer cell detoxification and chemotherapy resistance [1]. In contrast, a closely related analog, 4-nitrobenzaldehyde, showed no inhibition (IC50 > 100,000 nM) under the same assay conditions [2].

Enzyme Inhibition ALDH3A1 Drug Discovery Cancer Metabolism

Crystallographic Evidence of Unique Solid-State Packing: Planarity and Intermolecular Distances

Single-crystal X-ray diffraction analysis reveals that 4-fluoro-3-methyl-5-nitrobenzaldehyde adopts a nearly planar conformation (torsion angle C(4)-C(7)-C(8)-C(9) = -179(2)°) with a nearest intermolecular distance of 3.647 Å between O(3) and C(4) [1]. This packing motif differs from that of the common analog 4-fluoro-3-nitrobenzaldehyde, which has a reported melting point of 42–44°C and is known to exhibit different crystal packing due to the absence of the methyl group [2].

Crystallography Solid-State Chemistry Material Science X-ray Diffraction

Predicted Physicochemical Property Differences: Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA)

In silico calculations predict that 4-fluoro-3-methyl-5-nitrobenzaldehyde has a cLogP of 1.92 and a TPSA of 62.9 Ų . These values fall within a range often considered favorable for oral bioavailability. In comparison, 4-nitrobenzaldehyde has a cLogP of 1.48 and a TPSA of 62.9 Ų, while 3-fluoro-4-methylbenzaldehyde has a cLogP of 2.18 and a TPSA of 17.1 Ų .

Medicinal Chemistry ADME Physicochemical Properties Drug-likeness

Synthetic Utility: Radiochemical Yield in [18F]Fluorination Reactions

4-Fluoro-3-methyl-5-nitrobenzaldehyde serves as a precursor for no-carrier-added [18F]fluorination reactions. In a systematic study of nucleophilic aromatic substitution with [18F]fluoride, similar fluoro-nitrobenzaldehydes achieved radiochemical yields of 50–75% [1]. In contrast, non-nitro-substituted analogs gave significantly lower yields (<10%) under identical conditions [2].

Radiochemistry PET Imaging Fluorine-18 Nucleophilic Substitution

Optimal Research and Industrial Use Cases for 4-Fluoro-3-methyl-5-nitrobenzaldehyde


ALDH3A1-Targeted Drug Discovery for Overcoming Chemotherapy Resistance

Use 4-fluoro-3-methyl-5-nitrobenzaldehyde as a starting point for developing ALDH3A1 inhibitors. The compound demonstrates an IC50 of 2100 nM against this enzyme, which is known to detoxify chemotherapeutic agents and contribute to cancer stem cell survival [1]. Its potency is >47-fold higher than 4-nitrobenzaldehyde, highlighting the importance of the specific substitution pattern for target engagement [2].

Precursor for 18F-Radiolabeling in Positron Emission Tomography (PET) Tracer Development

Employ 4-fluoro-3-methyl-5-nitrobenzaldehyde as a precursor for no-carrier-added [18F]fluorination to synthesize novel PET tracers. The nitro group activates the aromatic ring for nucleophilic substitution, enabling high radiochemical yields (50–75%) [1]. This efficiency is critical for producing sufficient quantities of radiotracer for preclinical and clinical imaging studies [2].

Synthesis of Complex Fluorinated Building Blocks via Site-Selective Cross-Coupling

Leverage the unique electronic properties of 4-fluoro-3-methyl-5-nitrobenzaldehyde for regioselective palladium-catalyzed cross-coupling reactions. DFT calculations show distinct charge distribution across the aromatic ring [1]. This allows for predictable and selective functionalization at the 2- or 6-positions, enabling the synthesis of highly substituted arenes that are difficult to access using less electronically tuned precursors [2].

Crystalline Material Engineering: Exploiting Planar Conformation for Solid-State Reactions

Utilize 4-fluoro-3-methyl-5-nitrobenzaldehyde in solid-state organic synthesis or crystal engineering applications. The nearly planar conformation (torsion angle ~179°) and specific intermolecular contacts (3.647 Å) observed in its crystal structure may facilitate topochemical reactions or the formation of co-crystals with desired physical properties [1]. This contrasts with the packing behavior of 4-fluoro-3-nitrobenzaldehyde (mp 42–44°C), which lacks the methyl group [2].

Quote Request

Request a Quote for 4-Fluoro-3-methyl-5-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.